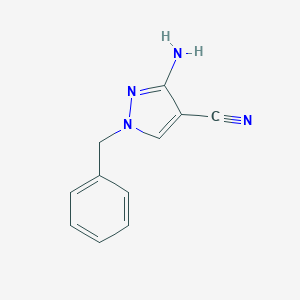

3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

3-amino-1-benzylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c12-6-10-8-15(14-11(10)13)7-9-4-2-1-3-5-9/h1-5,8H,7H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGLNJKWYIEESV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434492 | |

| Record name | 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122800-01-5 | |

| Record name | 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1-benzyl-1H-pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Enaminone-Based Synthesis

A robust method involves the reaction of enaminones with hydroxylamine hydrochloride to form aldoxime intermediates, which undergo cyclization under basic conditions. For example, 3-oxo-3-arylpropanenitriles (5a–c ) react with hydrazine hydrate to yield 3-amino-5-aryl-1H-pyrazole-4-carbonitriles (8a–c ) in 70–85% yields. Substituting hydrazine hydrate with benzyl hydrazine introduces the benzyl group at the N1 position.

Key Reaction Parameters

-

Solvent : Ethanol or acetic acid

-

Temperature : Reflux (80–100°C)

-

Time : 6–12 hours

Mechanistic Pathway

-

Hydrazine attacks the carbonyl carbon of the enaminone, forming a hydrazone intermediate.

-

Intramolecular cyclization eliminates water, generating the pyrazole core.

-

Subsequent proton transfer stabilizes the aromatic system.

Diazotization and Triazene Intermediate Formation

Triazenylpyrazole Precursors

3-Amino-1H-pyrazole-4-carbonitrile (16 ) undergoes diazotization with sodium nitrite in hydrochloric acid, forming a diazonium salt. Treatment with diisopropylamine yields 3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile (15 ). While this intermediate is typically used for pyrazolo-triazine synthesis, its benzylation via nucleophilic substitution remains a plausible route.

Optimization Considerations

-

Diazotization : Conducted at 0–5°C to minimize side reactions.

-

Triazene Formation : Requires stoichiometric diisopropylamine in aqueous potassium carbonate.

Comparative Analysis of Synthetic Routes

Table 1: Reaction Conditions and Yields

*Estimated based on analogous reactions.

†Theoretical projection from similar alkylation studies.

Challenges and Optimization Strategies

Purity and Selectivity

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amines and other reduced forms.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile features a pyrazole ring with an amino group at the 3-position, a benzyl group at the 1-position, and a nitrile group at the 4-position. Its molecular formula is with a molecular weight of approximately 198.22 g/mol. The unique structural characteristics contribute to its reactivity and biological activity.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. It is utilized in various reactions such as:

- Condensation Reactions : It can react with aldehydes and other nucleophiles to form new compounds.

- Multi-component Reactions : The compound participates in multi-component reactions leading to the formation of novel derivatives, such as azolylaminotetrahydroazolo[1,5-a]pyrimidines under ultrasonication conditions .

Biology

The biological applications of this compound are particularly noteworthy:

- Antimicrobial Activity : Research indicates that it exhibits significant antibacterial properties against resistant strains like Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against antibiotic-resistant infections.

- Cancer Therapy : Studies have shown that this compound acts as an inhibitor of specific protein kinases involved in cell signaling pathways. This inhibition can reduce cell proliferation in cancer cell lines, indicating its potential as an anticancer drug .

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate due to its ability to interact with various biological targets:

- Protein Kinase Inhibition : It has been identified as an inhibitor of cyclin-dependent kinase 16 (cdk16), which plays a crucial role in cell cycle regulation and apoptosis.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes some related pyrazole derivatives and their biological activities:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Benzyl substitution at the 1-position | Broad spectrum antimicrobial activity |

| 5-Amino-1-benzyl-1H-pyrazole | Similar pyrazole core | Different biological activity due to position change |

| 3-Amino-5-methylpyrazole | Methyl substitution | Enhanced lipophilicity affecting absorption |

| 4-Aminoquinoline | Different heterocyclic structure | Known for antimalarial activity |

Case Studies

Several studies have investigated the efficacy of this compound and its derivatives:

Antibacterial Activity Study

A study evaluated the antibacterial efficacy of this compound against various Gram-positive and Gram-negative bacteria. Results indicated significant inhibition against resistant strains, suggesting its potential as a new antibiotic.

Cancer Cell Line Testing

In vitro assays using breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that this compound effectively inhibited cell growth. When combined with standard chemotherapy agents like doxorubicin, it showed a synergistic effect, enhancing overall cytotoxicity.

Mechanism of Action

The mechanism of action of 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Substituent Comparison

Physical and Spectral Properties

Table 3: Physical and Spectral Data

Discussion of Key Differences

- Electronic Effects : Nitro () and benzoyl () groups introduce electron-withdrawing effects, altering reactivity versus benzyl’s electron-donating nature.

- Solubility and Stability : Alkyl substituents (e.g., ethyl in ) improve solubility, while aromatic groups (benzyl, phenyl) may increase stability in hydrophobic environments.

- Synthetic Accessibility : Yields vary significantly (40–62.71%), with benzyl-containing compounds often requiring multi-step syntheses.

Biological Activity

3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile (3-ABPC) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine, based on recent research findings.

Chemical Structure and Properties

3-ABPC features a pyrazole ring with an amino group at the 3-position, a benzyl group at the 1-position, and a nitrile group at the 4-position. Its molecular formula is , with a molecular weight of approximately 198.22 g/mol . The presence of these functional groups contributes to its reactivity and biological activity.

Biological Activities

Research indicates that 3-ABPC exhibits several notable biological activities:

- Antimicrobial Properties : Studies have shown that 3-ABPC possesses antibacterial activity against various strains, including those resistant to conventional antibiotics. This suggests potential as a therapeutic agent in combating resistant bacterial infections .

- Protein Kinase Inhibition : The compound has been identified as an inhibitor of specific protein kinases, which are crucial in cell signaling pathways. This inhibition can lead to reduced cell proliferation in certain cancer cell lines, indicating its potential in cancer therapy.

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, which may also be applicable to 3-ABPC. The mechanism involves modulation of inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The mechanism by which 3-ABPC exerts its biological effects is primarily through interaction with various cellular targets:

- Target Proteins : Research suggests that 3-ABPC can interact with cyclin-dependent kinases (cdk16), affecting cell cycle regulation and apoptosis.

- Biochemical Pathways : It is believed to influence pathways such as Wnt-dependent signaling, which plays a significant role in developmental processes and cancer progression.

Comparative Analysis with Related Compounds

To understand the unique properties of 3-ABPC, it is useful to compare it with structurally similar compounds. The following table summarizes some related pyrazole derivatives and their biological activities:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Benzyl substitution at the 1-position | Potentially broad spectrum antimicrobial activity |

| 5-Amino-1-benzyl-1H-pyrazole | Similar pyrazole core | Different biological activity due to position change |

| 3-Amino-5-methylpyrazole | Methyl substitution | Enhanced lipophilicity, affecting absorption |

| 4-Aminoquinoline | Different heterocyclic structure | Known for antimalarial activity |

Case Studies

Several studies have investigated the efficacy of 3-ABPC and its derivatives:

- Antibacterial Activity Study : A study evaluated the antibacterial efficacy of 3-ABPC against various Gram-positive and Gram-negative bacteria. Results indicated significant inhibition, particularly against resistant strains like Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antibiotic .

- Cancer Cell Line Testing : In vitro assays using breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that 3-ABPC effectively inhibited cell growth. When combined with standard chemotherapy agents like doxorubicin, it showed a synergistic effect, enhancing overall cytotoxicity .

Q & A

Q. What are the common synthetic routes for preparing 3-Amino-1-benzyl-1H-pyrazole-4-carbonitrile?

Answer: A widely used method involves triazenylpyrazole precursors. For example, 3-azido-1-benzyl-1H-pyrazole-4-carbonitrile is synthesized by reacting (E)-1-benzyl-3-(3,3-diisopropyltriaz-1-en-1-yl)-1H-pyrazole-4-carbonitrile with azido(trimethyl)silane and trifluoroacetic acid in methylene chloride at 50°C. The reaction is monitored via TLC, followed by purification using flash chromatography (cyclohexane/ethyl acetate gradient), yielding 76% product . Variations in benzyl substituents (e.g., 4-methylbenzyl) follow similar protocols but require adjustments in solvent ratios and reaction times to optimize yields .

Q. How is structural characterization performed for this compound?

Answer: Key techniques include:

- NMR Spectroscopy : 1H NMR (400 MHz, CDCl3) shows distinct signals for the benzyl group (δ 7.43–7.24 ppm) and pyrazole protons (δ 7.58 ppm). 13C NMR confirms the nitrile carbon at δ 111.2 ppm .

- HRMS : Validates molecular formula (e.g., C11H8N6 with m/z 224.0806 ).

- IR Spectroscopy : Strong nitrile (ν ~2232 cm⁻¹) and azide (ν ~2143 cm⁻¹) stretches confirm functional groups .

- X-ray Crystallography : For derivatives like 5-amino-3-anilino-1H-pyrazole-4-carbonitrile, single-crystal studies (R factor = 0.033) resolve bond lengths and angles, critical for confirming geometry .

Q. What purification methods are effective for isolating this compound?

Answer: Flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) is standard. Dry loading with Celite improves separation efficiency. For example, 3-azido-1-benzyl-1H-pyrazole-4-carbonitrile is isolated in 76% purity using a 0–25% ethyl acetate gradient over 15 column volumes .

Advanced Research Questions

Q. How can substituent effects on the benzyl group be systematically analyzed?

Answer: Design experiments with varied benzyl substituents (e.g., 4-methyl, 3,5-difluoro) and monitor outcomes:

- Reaction Yields : Compare yields (e.g., 76% for benzyl vs. 88% for 4-methylbenzyl ).

- Isomer Ratios : Substituents at the 4-position influence isomer distribution. For example, bulky groups may favor one isomer due to steric effects .

- Spectroscopic Trends : Track NMR shifts (e.g., benzyl CH2 protons at δ 5.20 ppm vs. δ 5.16 ppm for 4-methylbenzyl ).

Q. How to resolve contradictions in isomer ratios during synthesis?

Answer: Contradictions may arise from competing reaction pathways. Strategies include:

- Temperature Control : Lower temperatures (e.g., 0°C initial cooling) favor kinetic products .

- Computational Modeling : Use DFT calculations to predict steric/electronic effects of substituents on transition states.

- In-situ Monitoring : Employ real-time techniques like ReactIR to track intermediate formation .

Q. What computational approaches are suitable for studying this compound’s bioactivity?

Answer:

- Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock. Focus on the nitrile and amino groups as hydrogen bond donors/acceptors.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with observed bioactivity (e.g., anti-inflammatory IC50 values) .

- MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales .

Q. How does positional isomerism of benzyl substituents impact biological activity?

Answer: Positional isomerism (e.g., 3-methyl vs. 4-methylbenzyl) alters steric bulk and electronic distribution, affecting target binding. For instance:

- 3-Methylbenzyl : Enhanced lipophilicity may improve membrane permeability.

- 4-Methylbenzyl : Symmetric substitution could optimize π-π stacking with aromatic residues in enzymes .

Validate via enzymatic assays (e.g., COX-2 inhibition) and compare IC50 values across analogs.

Methodological Considerations

Q. What reaction mechanisms explain pyrazole ring formation?

Answer: The Huisgen cycloaddition is a plausible pathway. For example, azide-alkyne click chemistry forms triazole-pyrazole hybrids. Alternatively, condensation of hydrazine derivatives with α,β-unsaturated nitriles generates the pyrazole core, with TFA catalyzing protonation and cyclization .

Q. How to optimize reaction conditions for scale-up?

Answer:

- Solvent Selection : Methylene chloride offers high solubility but replace with eco-friendly solvents (e.g., cyclopentyl methyl ether) for sustainability.

- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) to reduce reaction time.

- Flow Chemistry : Implement continuous flow systems to enhance heat/mass transfer and reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.